Pyridine, 3-(5-((4-chloro-3-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)-
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Overview
Description
Pyridine, 3-(5-((4-chloro-3-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a pyridine ring, a triazole ring, and various substituted phenyl groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(5-((4-chloro-3-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which is then functionalized with various substituents. Key steps include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Substitution Reactions: The triazole ring is further functionalized by introducing the pyridine and phenyl groups through nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the substituted triazole with the pyridine ring using reagents such as palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-(5-((4-chloro-3-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pyridine, 3-(5-((4-chloro-3-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Pyridine, 3-(5-((4-chloro-3-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 3-(5-((4-chlorophenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)
- Pyridine, 3-(5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)
- Pyridine, 3-(5-((4-chloro-3-methylphenoxy)methyl)-4-(phenyl)-4H-1,2,4-triazol-3-yl)
Uniqueness
The uniqueness of Pyridine, 3-(5-((4-chloro-3-methylphenoxy)methyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
141079-09-6 |
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Molecular Formula |
C22H19ClN4O |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
3-[5-[(4-chloro-3-methylphenoxy)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C22H19ClN4O/c1-15-5-7-18(8-6-15)27-21(14-28-19-9-10-20(23)16(2)12-19)25-26-22(27)17-4-3-11-24-13-17/h3-13H,14H2,1-2H3 |
InChI Key |
KLWYPQCTZLRIEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CN=CC=C3)COC4=CC(=C(C=C4)Cl)C |
Origin of Product |
United States |
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